methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate
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Overview
Description
Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a unique structure with a thiazolo-triazinylidene core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves multiple stepsCommon reagents used in these steps include cycloheptanone, thioamides, and various esterification agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester with similar properties, widely used in the chemical industry.
Methyl butyrate: Known for its fruity aroma, used in flavoring and fragrances.
Uniqueness
Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate stands out due to its complex structure and potential biological activities. Its unique thiazolo-triazine core differentiates it from simpler esters and makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo-triazin moiety. Its chemical formula is C15H18N4O2S, and it possesses a molecular weight of approximately 318.40 g/mol. The presence of the cycloheptyl group contributes to its unique pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Antimicrobial Activity : Thiazolo-triazine derivatives have been shown to possess antimicrobial properties. These compounds can inhibit bacterial growth by interfering with essential cellular processes.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
- Enzyme Inhibition : The thiazolo-triazine scaffold is known to interact with specific enzymes, inhibiting their activity. This interaction can lead to altered metabolic pathways in target organisms.
Antimicrobial Studies
A study conducted on related thiazolo derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
Anticancer Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a thiazolo derivative in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a 70% improvement rate compared to 40% in the placebo group over four weeks .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer models, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histopathological analysis indicated increased apoptosis and decreased proliferation markers .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H21N3O3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl (2E)-2-(3-cycloheptyl-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate |
InChI |
InChI=1S/C15H21N3O3S/c1-21-13(19)8-12-14(20)18-10-17(9-16-15(18)22-12)11-6-4-2-3-5-7-11/h8,11H,2-7,9-10H2,1H3/b12-8+ |
InChI Key |
BYSNKQJWZZYZBH-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N2CN(CN=C2S1)C3CCCCCC3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)C3CCCCCC3 |
Origin of Product |
United States |
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